Acarbose derived trisaccharide
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Overview
Description
4-O-(4,6-Dideoxy-4-{[4,5,6-Trihydroxy-3-(Hydroxymethyl)Cyclohex-2-En-1-Yl]Amino}-Beta-D-Lyxo-Hexopyranosyl)-Alpha-D-Erythro-Hexopyranose is a complex carbohydrate derivative This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(4,6-Dideoxy-4-{[4,5,6-Trihydroxy-3-(Hydroxymethyl)Cyclohex-2-En-1-Yl]Amino}-Beta-D-Lyxo-Hexopyranosyl)-Alpha-D-Erythro-Hexopyranose typically involves multiple steps. The process begins with the preparation of the cyclohexene ring, which is then functionalized with hydroxyl groups. The amino group is introduced through a substitution reaction, and the hexopyranosyl groups are added via glycosylation reactions. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to streamline the synthesis process. Enzymes can be employed to selectively introduce functional groups and facilitate the glycosylation reactions. This approach can improve the yield and purity of the final product while reducing the need for harsh reaction conditions and extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
4-O-(4,6-Dideoxy-4-{[4,5,6-Trihydroxy-3-(Hydroxymethyl)Cyclohex-2-En-1-Yl]Amino}-Beta-D-Lyxo-Hexopyranosyl)-Alpha-D-Erythro-Hexopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
4-O-(4,6-Dideoxy-4-{[4,5,6-Trihydroxy-3-(Hydroxymethyl)Cyclohex-2-En-1-Yl]Amino}-Beta-D-Lyxo-Hexopyranosyl)-Alpha-D-Erythro-Hexopyranose has several scientific research applications:
Chemistry: It is used as a model compound to study carbohydrate chemistry and glycosylation reactions.
Biology: The compound is investigated for its potential role in cellular processes and as a building block for more complex biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a scaffold for drug design.
Industry: It may be used in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-O-(4,6-Dideoxy-4-{[4,5,6-Trihydroxy-3-(Hydroxymethyl)Cyclohex-2-En-1-Yl]Amino}-Beta-D-Lyxo-Hexopyranosyl)-Alpha-D-Erythro-Hexopyranose involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-O-(4,6-Dideoxy-4-{[(1S,4R,5R,6S)-4-{[4-O-(α-D-glucopyranosyl)-α-D-glucopyranosyl]oxy}-5,6-dihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}-α-D-glucopyranosyl)-α-D-glucopyranose
- 4-O-(4,6-Dideoxy-4-{[(1S,4R,5R,6S)-4-(α-D-glucopyranosyloxy)-5,6-dihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino}-α-D-glucopyranosyl)-D-glucopyranose
Uniqueness
The uniqueness of 4-O-(4,6-Dideoxy-4-{[4,5,6-Trihydroxy-3-(Hydroxymethyl)Cyclohex-2-En-1-Yl]Amino}-Beta-D-Lyxo-Hexopyranosyl)-Alpha-D-Erythro-Hexopyranose lies in its specific arrangement of functional groups and the presence of the cyclohexene ring. This structure imparts unique chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H33NO13 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C19H33NO13/c1-5-9(20-7-2-6(3-21)10(23)13(26)11(7)24)12(25)16(29)19(31-5)33-17-8(4-22)32-18(30)15(28)14(17)27/h2,5,7-30H,3-4H2,1H3/t5-,7+,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19-/m1/s1 |
InChI Key |
SNMISNLUIRCRQE-SFSRYZOZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO |
Origin of Product |
United States |
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